N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-phenoxyacetamide
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Overview
Description
N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-phenoxyacetamide is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes pyrazole, pyridine, and pyrimidine moieties, making it a versatile scaffold for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-phenoxyacetamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives and hydrazine derivatives under acidic or basic conditions.
The subsequent step involves the introduction of the phenoxyacetamide group. This can be accomplished through nucleophilic substitution reactions where the phenoxyacetyl chloride reacts with the amino group on the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Solvent selection and recycling, as well as the use of catalysts, would be crucial considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which may reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions where leaving groups are present. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions could introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-phenoxyacetamide serves as a valuable intermediate for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays due to its potential interactions with biological macromolecules. It can be used as a probe to study enzyme mechanisms or as a lead compound in drug discovery efforts targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. The fused heterocyclic system is a common motif in many bioactive molecules, and modifications of this scaffold could lead to the development of new drugs with improved efficacy and safety profiles.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics. Its synthesis and functionalization could lead to applications in the production of advanced polymers or coatings.
Mechanism of Action
The mechanism of action of N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and have been studied for their biological activities.
Phenoxyacetamides: This class of compounds is known for its diverse biological activities and can serve as a point of comparison for evaluating the unique properties of N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-phenoxyacetamide.
Uniqueness
What sets this compound apart is its fused heterocyclic system, which combines the properties of pyrazole, pyridine, and pyrimidine rings. This unique structure provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c23-16(11-25-12-4-2-1-3-5-12)20-21-9-7-14-13(17(21)24)10-18-15-6-8-19-22(14)15/h1-10H,11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNSIGCONFELPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NN2C=CC3=C(C2=O)C=NC4=CC=NN34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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